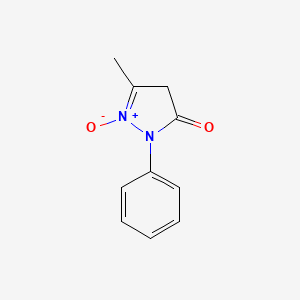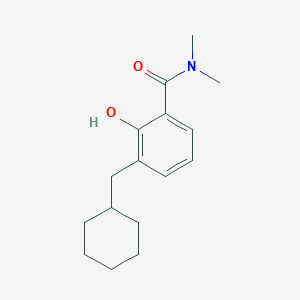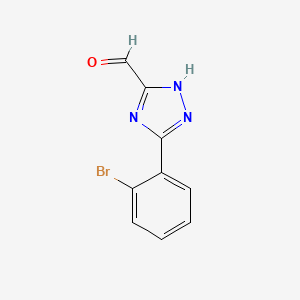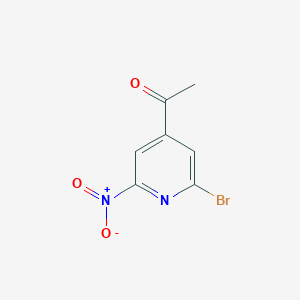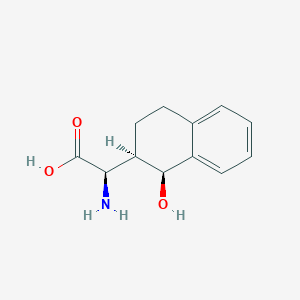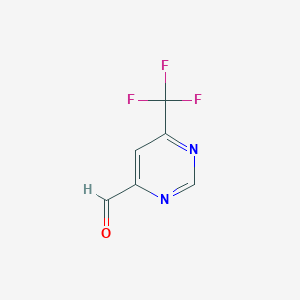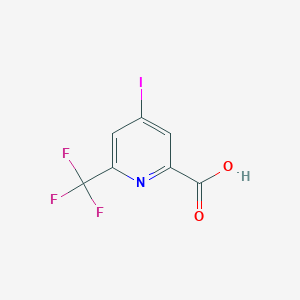
4-Iodo-6-(trifluoromethyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-6-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an iodine atom at the 4th position and a trifluoromethyl group at the 6th position on the picolinic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-(trifluoromethyl)picolinic acid typically involves the iodination of 6-(trifluoromethyl)picolinic acid. The process can be carried out using iodine and a suitable oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include controlled temperature and pH to ensure the selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Coupling: Palladium-catalyzed coupling reactions using reagents like arylboronic acids are common.
Major Products
Wissenschaftliche Forschungsanwendungen
4-Iodo-6-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Iodo-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Trifluoromethyl)picolinic acid: Lacks the iodine atom but shares the trifluoromethyl group.
4-Iodopicolinic acid: Contains the iodine atom but lacks the trifluoromethyl group.
Picolinic acid: The parent compound without any substituents.
Uniqueness
4-Iodo-6-(trifluoromethyl)picolinic acid is unique due to the combined presence of both iodine and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H3F3INO2 |
|---|---|
Molekulargewicht |
317.00 g/mol |
IUPAC-Name |
4-iodo-6-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)5-2-3(11)1-4(12-5)6(13)14/h1-2H,(H,13,14) |
InChI-Schlüssel |
BDYCBWLMMYEBEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C(=O)O)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


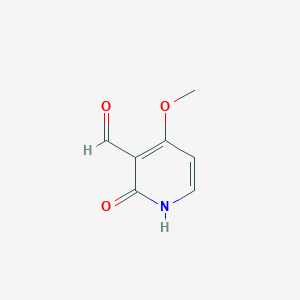
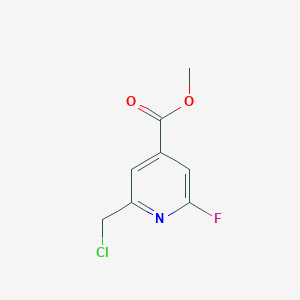


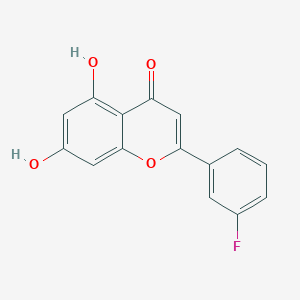
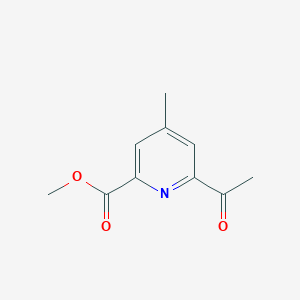
![[3-Benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B14853679.png)
